
Epicatechin 5,7,3'-trimethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicatechin 5,7,3’-trimethyl ether is a chemical compound belonging to the class of flavonoids, specifically flavanols. It is a derivative of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin 5,7,3’-trimethyl ether typically involves the methylation of epicatechin. This process can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of Epicatechin 5,7,3’-trimethyl ether may involve the extraction of epicatechin from natural sources followed by chemical modification. The extraction process can utilize solvents like ethanol or methanol, and the subsequent methylation can be performed using scalable chemical reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Epicatechin 5,7,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Acetone, DMF, ethanol, methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its antioxidant properties and its ability to modulate cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mecanismo De Acción
The mechanism of action of Epicatechin 5,7,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of transcription factors like NF-κB.
Cardioprotective Effects: It enhances nitric oxide production, leading to vasodilation and improved blood flow.
Neuroprotective Effects: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway
Comparación Con Compuestos Similares
Similar Compounds
Epicatechin: The parent compound, known for its similar health benefits but with different methylation patterns.
Catechin: Another flavanol with a similar structure but different stereochemistry.
Epigallocatechin Gallate (EGCG): A well-known flavanol with additional gallate groups, providing distinct biological activities
Uniqueness
Epicatechin 5,7,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with molecular targets, leading to distinct biological effects .
Propiedades
Fórmula molecular |
C18H20O6 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3/t14-,18-/m1/s1 |
Clave InChI |
IJCWCJRLHJAVFD-RDTXWAMCSA-N |
SMILES isomérico |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |
SMILES canónico |
COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



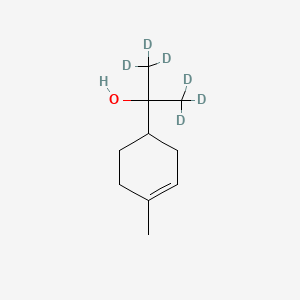

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
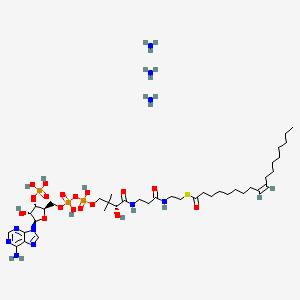
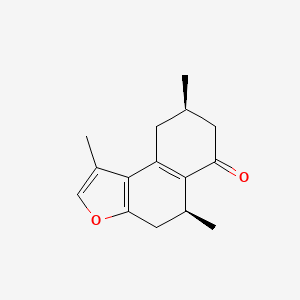
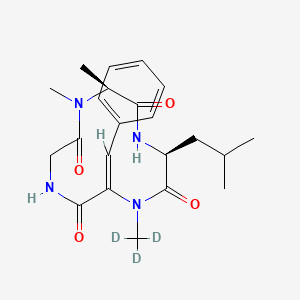
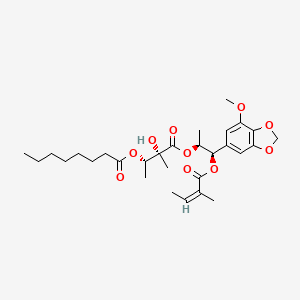

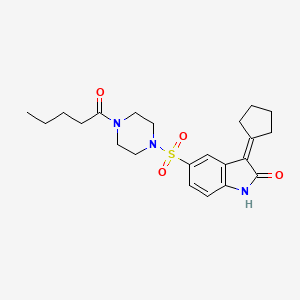

![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)


